Oacec

X-ray Crystallography Molecular Conformation Drug Stability

Researchers studying steroid-alkylator hybrids often face a critical problem: premature hydrolysis of the carbamate linkage, releasing free nitrogen mustard and confounding experimental outcomes. Oacec (CAS 2998-59-6) directly solves this. Its unique androstane core and carbamate ester geometry, confirmed by X-ray crystallography, render it resistant to enzymatic cleavage. This forces an intact-molecule antimitotic mechanism via microtubule-associated protein (MAP) binding, eliminating the confounding variable of DNA alkylation. Ideal for prostate cancer research and formulation development. • Confirmed Mechanism: Binds MAPs, not DNA, validated by structural biology data. • Exceptional Stability: Hydrolysis-resistant carbamate ensures a long in vivo half-life. • Reliable Supply: Custom-synthesized with full analytical characterization (HPLC, NMR) to ensure lot-to-lot consistency.

Molecular Formula C24H35Cl2NO3
Molecular Weight 456.4 g/mol
CAS No. 2998-59-6
Cat. No. B1208929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOacec
CAS2998-59-6
Synonyms17-oxo-5-androsten-3beta-yl-N,N-bis(2'-chloroethyl)carbamate
OACEC
Molecular FormulaC24H35Cl2NO3
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)N(CCCl)CCCl)C
InChIInChI=1S/C24H35Cl2NO3/c1-23-9-7-17(30-22(29)27(13-11-25)14-12-26)15-16(23)3-4-18-19-5-6-21(28)24(19,2)10-8-20(18)23/h3,17-20H,4-15H2,1-2H3/t17-,18-,19-,20-,23-,24-/m0/s1
InChIKeyBSRCNLJKQGEGIF-IGJOJHROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oacec: Structural Overview


Oacec (CAS 2998-59-6), also known as (3β)-17-oxoandrost-5-en-3-yl bis(2-chloroethyl)carbamate, is a synthetic hybrid molecule composed of an androstane steroid nucleus linked via a carbamate ester to a bis(2-chloroethyl)amine (nitrogen mustard) moiety [1][2]. This unique conjugation aims to combine the biological targeting potential of the steroid backbone with the cytotoxic activity of the alkylating group [2]. Its structure has been definitively characterized by X-ray crystallography, providing a foundational understanding of its molecular conformation [1].

Why Oacec Cannot Be Replaced by Generics


Oacec's unique pharmacology is not achieved by simply mixing a steroid with a nitrogen mustard. Its specific androstane core and the carbamate linkage dictate a distinct molecular conformation, as revealed by X-ray crystallography, that confers unexpected biological stability [1]. This specific structure renders the carbamate group resistant to enzymatic hydrolysis, preventing the premature release of the alkylating nitrogen mustard [1]. Consequently, the intact molecule acts as an antimitotic agent by binding to microtubule-associated proteins (MAPs), a mechanism distinct from both its steroid and alkylating moieties [1]. Substituting Oacec with another steroid-alkylator conjugate or a simple alkylating agent would lead to a different mechanism of action and a different set of experimental outcomes [1].

Oacec Differentiation Evidence


Carbamate Conformation and Hydrolytic Stability

X-ray crystallographic analysis reveals that in Oacec, the plane of the steroid A-ring is approximately perpendicular to the plane of the carbamate group, and the carbonyl oxygen of the carbamate points to the alpha side of the steroid [1]. Critically, this conformation includes a close contact of 3.13 Å between one chlorine atom of the nitrogen mustard and the carbamate nitrogen atom [1]. This specific arrangement is directly linked to the molecule's resistance to enzymatic hydrolysis, a property not observed in simpler carbamate esters lacking this constrained geometry [1].

X-ray Crystallography Molecular Conformation Drug Stability Enzymatic Hydrolysis

Predicted Physicochemical Profile vs. Alkylators

Computational predictions using the ACD/Labs Percepta Platform provide key physicochemical parameters that differ from simpler nitrogen mustards like mechlorethamine . Oacec is predicted to have a density of 1.2 ± 0.1 g/cm³ and a boiling point of 554.0 ± 50.0 °C at 760 mmHg . These values reflect its larger, more complex steroid-based structure compared to smaller, more volatile alkylating agents.

Physicochemical Properties Lipophilicity Density Boiling Point

Steroid Core Comparison with Estramustine

A direct head-to-head X-ray crystallographic comparison between Oacec and estramustine reveals that while both compounds share the same nitrogen mustard carbamate and similar overall conformation, they differ fundamentally in their steroid nucleus [1]. Oacec features an androstane backbone with a 17-oxo group, whereas estramustine is built on an estrane (estradiol) backbone with a 17β-hydroxy group [1]. This difference in the steroid core is critical for any receptor-binding or targeting applications, as the two steroid frameworks are known to interact with distinct biological receptors (e.g., androgen vs. estrogen receptors).

X-ray Crystallography Molecular Conformation Estramustine Androstane

Oacec Application Scenarios


Non-Alkylating Mechanisms of Steroid-Mustard Conjugates

The X-ray crystallography data provides a structural rationale for the unexpected resistance of the Oacec carbamate to enzymatic hydrolysis, leading to a long in vivo half-life and an antimitotic mechanism of action mediated by binding to microtubule-associated proteins (MAPs) [1]. This makes Oacec an essential tool for studies designed to dissect and validate the antimitotic activity of intact steroid-alkylator hybrids, as opposed to their potential alkylating effects. Researchers can use Oacec to explore MAP interactions and downstream signaling pathways without the confounding variable of DNA alkylation, which is the primary mechanism of free nitrogen mustards [1].

Androstane Scaffold in Targeted Delivery

Oacec's androstane core distinguishes it from clinically studied estrane-based analogs like estramustine [1]. This structural difference is critical for research focused on androgen-responsive tissues or conditions. For instance, in prostate cancer research, Oacec can serve as a chemical probe to investigate whether the androstane scaffold confers any differential targeting, cellular uptake, or binding affinity compared to estrogenic scaffolds. Comparative studies with Oacec and estramustine can elucidate structure-activity relationships for this class of hybrid molecules [1].

Formulation and Analytical Method Development

The predicted physicochemical properties of Oacec, including its high boiling point (554.0 ± 50.0 °C) and density (1.2 ± 0.1 g/cm³), present unique challenges and opportunities for formulation scientists . These properties necessitate specific approaches for solubility enhancement, stability testing, and analytical method development (e.g., HPLC, LC-MS) that differ significantly from those used for smaller, more volatile alkylating agents . Researchers and CROs developing novel formulations or analytical protocols for steroid-drug conjugates will find Oacec to be a representative and well-characterized model compound.

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